7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features a combination of indole and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves multiple steps, starting with the preparation of the indole and chromenone precursors. The chromenone derivative is prepared through standard organic synthesis techniques involving the formation of the chromenone ring and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . This can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one: is unique due to its specific combination of indole and chromenone structures, which may confer distinct biological activities compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H21FN2O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
7-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C24H21FN2O4/c1-13-14(2)24(29)31-22-10-16(4-5-17(13)22)30-12-23(28)27-8-7-21-19(11-27)18-9-15(25)3-6-20(18)26-21/h3-6,9-10,26H,7-8,11-12H2,1-2H3 |
InChI Key |
JKWVSQKHKAIZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)C |
Origin of Product |
United States |
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